Benzoxazole, 2-(phenylmethoxy)-
Description
The Benzoxazole (B165842) Core Structure in Chemical and Biological Sciences
The benzoxazole nucleus is an aromatic heterocyclic compound with the molecular formula C7H5NO. wikipedia.org Its planarity and aromaticity confer relative stability, while also providing reactive sites for functionalization. nih.govwikipedia.org This structural motif is found in a variety of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities. nih.gov Consequently, benzoxazole derivatives are of significant interest in medicinal chemistry and materials science. ontosight.ai
The significance of the benzoxazole core lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological and chemical properties. ontosight.ai This has led to the development of benzoxazole-containing compounds with applications as pharmaceuticals, optical brighteners, and fluorescent dyes. wikipedia.orgontosight.ai
The Significance of 2-Substituted Benzoxazoles in Contemporary Academic Inquiry
Among the various derivatives, 2-substituted benzoxazoles have garnered considerable attention from the research community. nih.gov This is largely due to the diverse pharmacological activities exhibited by scaffolds containing this substitution pattern, including antimicrobial, antiviral, and anticancer properties. nih.gov The substituent at the 2-position plays a crucial role in determining the molecule's biological activity and physical properties. jocpr.com
Research has demonstrated that the introduction of different groups at this position can significantly modulate the compound's therapeutic potential. nih.gov For instance, the synthesis of 2-aryl benzoxazoles has been a major focus, with studies exploring their potential as anti-inflammatory agents and inhibitors of enzymes like DNA gyrase. nih.govnih.gov The development of efficient and environmentally friendly synthetic methods for these compounds remains an active area of investigation. mdpi.com
Research Impetus and Scope for 2-(Phenylmethoxy)benzoxazole
The scope of research for 2-(phenylmethoxy)benzoxazole involves its synthesis, characterization, and the exploration of its chemical reactivity. Understanding its fundamental properties provides a basis for potential applications in various fields, building upon the established knowledge of other 2-substituted benzoxazoles.
Physicochemical Properties of Related Benzoxazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzoxazole | C7H5NO | 119.12 | 27-30 |
| 2-Phenylbenzoxazole (B188899) | C13H9NO | 195.22 | 102-104 chemicalbook.com |
| 2-(Phenylmethyl)benzoxazole | C14H11NO | 209.24 | Not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89114-16-9 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-phenylmethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-2-6-11(7-3-1)10-16-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2 |
InChI Key |
ULPQFXOVPALHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 2 Phenylmethoxy Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(Phenylmethoxy)benzoxazole, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular framework.
¹H NMR Spectroscopy: In the proton NMR spectrum of 2-(Phenylmethoxy)benzoxazole, the aromatic protons of the benzoxazole (B165842) and phenyl rings typically appear as a complex multiplet in the range of δ 6.8-8.3 ppm. nih.gov A key diagnostic signal is the singlet observed for the methylene (B1212753) (-CH₂-) protons of the benzyloxy group, which is expected to appear around δ 5.4 ppm. This distinct chemical shift provides clear evidence of the connection between the phenylmethyl group and the oxygen atom of the benzoxazole core.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further confirmation of the carbon skeleton. The carbon atoms of the benzoxazole ring system display characteristic chemical shifts, with the C=N carbon appearing significantly downfield. The carbons of the phenyl ring and the methylene carbon of the benzyl (B1604629) group also exhibit predictable resonances, corroborating the structure established by ¹H NMR.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzoxazole Derivatives This table provides representative chemical shift ranges for key functional groups found in benzoxazole derivatives, based on literature data. Specific shifts for 2-(Phenylmethoxy)benzoxazole may vary.
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons | 6.8 - 8.3 nih.gov |
| ¹H | -OCH₂- (benzylic) | ~ 5.4 |
| ¹³C | C=N (benzoxazole) | > 150 |
| ¹³C | Aromatic Carbons | 110 - 150 |
| ¹³C | -OCH₂- (benzylic) | ~ 70 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are highly sensitive to the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 2-(Phenylmethoxy)benzoxazole is characterized by several key absorption bands. The presence of the C=N bond in the benzoxazole ring is indicated by a stretching vibration typically observed in the 1630-1680 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O-C ether linkage will show a strong absorption band in the 1200-1300 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds provide further information about the substitution pattern of the rings.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. For 2-(Phenylmethoxy)benzoxazole, the symmetric stretching of the aromatic rings would be prominent in the Raman spectrum. The C=N stretch is also observable, and its intensity can provide additional structural confirmation.
Table 2: Key Vibrational Frequencies for 2-(Phenylmethoxy)benzoxazole This table outlines expected vibrational frequencies for the key functional groups in 2-(Phenylmethoxy)benzoxazole based on typical ranges for similar compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C=N Stretch | Benzoxazole Ring | 1630 - 1680 nih.gov |
| Aromatic C-H Stretch | Phenyl and Benzoxazole Rings | > 3000 |
| C-O-C Stretch | Ether Linkage | 1200 - 1300 |
| Aromatic C=C Stretch | Phenyl and Benzoxazole Rings | 1450 - 1600 |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Molecular Ion Peak: In the mass spectrum of 2-(Phenylmethoxy)benzoxazole, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. This provides a direct confirmation of the compound's elemental composition.
Fragmentation Pattern: The fragmentation of 2-(Phenylmethoxy)benzoxazole under electron ionization is expected to follow predictable pathways. A common fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a benzoxazol-2-oxy radical. Another significant fragmentation pathway could involve the loss of the entire phenylmethoxy group, resulting in a benzoxazolium cation. The analysis of these fragment ions provides corroborating evidence for the proposed structure. libretexts.orgchemguide.co.uk
Table 3: Predicted Mass Spectrometry Fragments for 2-(Phenylmethoxy)benzoxazole This table shows the expected major fragments and their corresponding mass-to-charge ratios (m/z) for 2-(Phenylmethoxy)benzoxazole.
| Fragment Ion | Structure | m/z |
| Molecular Ion | [C₁₄H₁₁NO₂]⁺ | 225 |
| Benzyl Cation | [C₇H₇]⁺ | 91 |
| Benzoxazolium Cation | [C₇H₄NO]⁺ | 118 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
X-ray Crystallography for Definitive Solid-State Structural Analysis
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. nih.gov For 2-(Phenylmethoxy)benzoxazole, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles.
This technique would confirm the planarity of the benzoxazole ring system and the geometry of the phenylmethoxy substituent. Furthermore, it would reveal the intermolecular interactions, such as pi-stacking or hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The resulting crystal structure would serve as the ultimate proof of the compound's identity and conformation in the solid state. nih.gov
Chemical Reactivity and Derivatization Strategies for Benzoxazole, 2 Phenylmethoxy
Elaboration of the Benzoxazole (B165842) Ring System
The benzoxazole ring is a privileged scaffold in medicinal chemistry, and its elaboration is a key strategy for modulating the biological activity of its derivatives. nih.govnih.govbeilstein-journals.org The synthesis of the 2-(phenylmethoxy)benzoxazole core itself is a primary example of installing a key substituent. A common and effective method involves the condensation of 2-aminophenol (B121084) with a suitable precursor that provides the 2-(phenylmethoxy)methyl group. For instance, the reaction of 2-aminophenol with an appropriate amide in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) leads to the formation of 2-benzylbenzo[d]oxazole, a closely related structure. nih.govmdpi.com This reaction proceeds through a cascade of steps including the activation of the amide, nucleophilic attack by the aminophenol, intramolecular cyclization, and subsequent elimination. nih.gov
Further elaboration of the benzoxazole ring system can be achieved through electrophilic substitution reactions on the benzene (B151609) ring. The positions on the benzene portion of the benzoxazole are susceptible to substitution, with the exact location being directed by the existing substituents and the reaction conditions. While specific examples for 2-(phenylmethoxy)benzoxazole are not prevalent in the literature, the general reactivity patterns of benzoxazoles suggest that electrophilic attack would likely occur at positions 5- or 7- of the benzoxazole ring.
A variety of synthetic methods are available for the construction of the benzoxazole ring with diverse substituents, which can be considered an elaboration of the core structure. These methods often utilize 2-aminophenol as a starting material and condense it with various carbonyl compounds like aldehydes, carboxylic acids, or their derivatives. nih.govmedcraveonline.comresearchgate.net For example, green chemistry approaches using catalysts like fly ash have been employed for the synthesis of 2-aryl benzoxazoles. nih.gov Another approach involves the copper-catalyzed reaction of aldoximes with 2-iodobromobenzene. medcraveonline.com These methodologies offer a broad substrate scope, allowing for the introduction of a wide array of functional groups onto the benzoxazole scaffold. organic-chemistry.orgsioc-journal.cn
Table 1: Synthetic Methods for Benzoxazole Ring Elaboration
| Method | Reagents | Catalyst/Conditions | Product Type | Reference(s) |
| Amide Condensation | 2-Aminophenol, Amide | Tf₂O, 2-Fluoropyridine | 2-Substituted Benzoxazole | nih.govmdpi.com |
| Aldehyde Condensation | 2-Aminophenol, Aldehyde | Fly Ash | 2-Aryl Benzoxazole | nih.gov |
| Aldoxime Cyclization | Aldoxime, 2-Iodobromobenzene | Copper, DMEDA | 2-Aryl Benzoxazole | medcraveonline.com |
| Carboxylic Acid Condensation | 2-Aminophenol, Carboxylic Acid | Polyphosphoric Acid | 2-Substituted Benzoxazole | researchgate.net |
Transformations of the Phenylmethoxy Substituent
The phenylmethoxy, or benzyloxy, group at the 2-position of the benzoxazole ring is a key functional handle that can be readily transformed, providing a route to a variety of derivatives. The most significant transformation of this group is the cleavage of the benzyl (B1604629) ether to unveil a hydroxyl group, which can then be further functionalized.
A standard and highly effective method for the deprotection of benzyl ethers is palladium-catalyzed hydrogenation. organic-chemistry.orgyoutube.com This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com The process is clean, high-yielding, and the by-product, toluene, is easily removed. youtube.com This mild reaction condition is compatible with many other functional groups, making it a valuable tool in multi-step syntheses. youtube.com
For substrates that are sensitive to hydrogenation, alternative methods for benzyl ether cleavage are available. Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can efficiently cleave benzyl ethers under mild conditions while tolerating a range of other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org Strong acids can also be used for this purpose, although their application is limited to substrates that are stable under acidic conditions. organic-chemistry.org
Another strategy involves the oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to yield the desired alcohol. organic-chemistry.org This two-step process provides an alternative to reductive or acidic cleavage methods.
Table 2: Methods for Phenylmethoxy Group Transformation
| Method | Reagents | Key Features | Product | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C | Mild, high-yielding, clean | Alcohol | organic-chemistry.orgyoutube.comyoutube.com |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, good functional group tolerance | Alcohol | organic-chemistry.org |
| Strong Acid Cleavage | HBr, etc. | Harsh, limited by substrate stability | Alcohol | organic-chemistry.org |
| Oxidation-Hydrolysis | Oxidant, then Base | Two-step, alternative to cleavage | Alcohol | organic-chemistry.org |
Synthesis of Hybrid Molecules Incorporating the 2-(Phenylmethoxy)benzoxazole Motif
The 2-(phenylmethoxy)benzoxazole scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules. These hybrids often combine the benzoxazole core with other pharmacologically important moieties to create new chemical entities with potentially enhanced or novel biological activities.
One strategy for creating such hybrids involves the synthesis of benzoxazole-benzamide conjugates. For example, a series of novel benzoxazole-benzamide conjugates linked via a 2-thioacetamido moiety have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Another approach is the linkage of the benzoxazole core to other heterocyclic systems, such as benzimidazole. nih.gov For instance, 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole has been synthesized, demonstrating the feasibility of creating such hybrid structures. nih.gov
The development of new 2-benzoxazolinone (B145934) derivatives, which can be accessed from 2-(phenylmethoxy)benzoxazole via debenzylation and subsequent functionalization, allows for the incorporation of hydrazone and other azole moieties. mdpi.com Furthermore, multicomponent reactions offer an efficient pathway to diverse benzoxazole derivatives that can be considered hybrid molecules. acs.org The introduction of reactive functional groups, such as a fluorosulfonyloxy group, onto a 2-phenylbenzoxazole (B188899) core enables the use of "click chemistry" to readily attach the benzoxazole unit to other molecules or materials, creating a wide range of hybrids. mdpi.com These synthetic strategies highlight the versatility of the benzoxazole scaffold in constructing complex molecular architectures. nih.govnih.gov
Table 3: Examples of Hybrid Molecules Based on Benzoxazole
| Hybrid Type | Linker/Fused Moiety | Synthetic Strategy | Potential Application | Reference(s) |
| Benzoxazole-Benzamide | 2-Thioacetamido | Multi-step synthesis | VEGFR-2 inhibitors | nih.gov |
| Benzoxazole-Benzimidazole | Thioether | Multi-step synthesis | Bioactive compounds | nih.gov |
| Benzoxazolinone-Azole | Hydrazone/Azole | Derivatization of benzoxazolinone | Antimicrobial agents | mdpi.com |
| Benzoxazole-Polymer | Click Chemistry | SuFEx click reaction | Functional materials | mdpi.com |
Stereoselective and Regioselective Synthesis of Analogues
The synthesis of specific stereoisomers and regioisomers of 2-(phenylmethoxy)benzoxazole analogues is crucial for understanding structure-activity relationships and for the development of highly specific therapeutic agents or materials.
Regioselective synthesis allows for the controlled introduction of functional groups at specific positions on the benzoxazole ring system. An example of this is the regioselective synthesis of 2- and 4-formylpyrido[2,1-b]benzoxazoles. nih.gov In this work, o-acetaminophenols react with the Vilsmeier reagent under specific conditions to yield the 2-formyl derivative, while a subsequent rearrangement of an intermediate can lead to the 4-formyl isomer. nih.gov This demonstrates that by carefully choosing the reaction conditions and substrates, specific regioisomers of complex fused benzoxazole systems can be obtained.
Stereoselective synthesis focuses on the controlled formation of a specific stereoisomer. A notable example is the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes using benzoxazole-2-thiols, catalyzed by chiral vanadyl complexes. acs.org This method allows for the enantioselective formation of products with high enantiomeric excess. acs.org Although not directly employing 2-(phenylmethoxy)benzoxazole as a substrate, this strategy illustrates a powerful approach for the asymmetric synthesis of chiral molecules containing a benzoxazole moiety. The principles of this and other stereoselective methods can be applied to the synthesis of chiral analogues of 2-(phenylmethoxy)benzoxazole, for instance, by using chiral building blocks or catalysts in the construction of the benzoxazole ring or in the modification of its substituents.
Table 4: Strategies for Stereoselective and Regioselective Synthesis
| Strategy | Reaction Type | Key Feature | Product Type | Reference(s) |
| Regioselective Synthesis | Vilsmeier-Haack Reaction | Controlled formylation | Formylpyrido[2,1-b]benzoxazoles | nih.gov |
| Stereoselective Synthesis | Asymmetric Radical Addition | Chiral catalyst | Enantiomerically enriched alkoxy-sulfenylated products | acs.org |
Computational and Theoretical Studies of Benzoxazole, 2 Phenylmethoxy
Molecular Modeling and Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for understanding how a ligand, such as a benzoxazole (B165842) derivative, might interact with a biological target, typically a protein or enzyme.
For the broader class of 2-substituted benzoxazoles, molecular docking studies have been performed to elucidate their mechanism of action. For instance, various derivatives have been docked into the active sites of enzymes like DNA gyrase to explain their antibacterial activity. nih.gov Similarly, docking studies on other benzoxazole compounds have been conducted against targets like the COVID-19 main protease and the lipid transfer protein sec14p to investigate their potential antiviral and antifungal activities, respectively. nih.govnih.gov These studies typically identify key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.
However, a specific molecular docking study detailing the interactions of Benzoxazole, 2-(phenylmethoxy)- with any biological target could not be found in the reviewed literature. Therefore, no data on its binding affinity, preferred orientation, or specific interactions with any protein target can be presented.
Quantum Chemical Calculations for Electronic Structure and Reaction Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of molecules. nih.govsemanticscholar.orgresearchgate.net These calculations can determine properties such as optimized geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors. researchgate.netdergipark.org.tr
Numerous studies have applied DFT calculations to various benzoxazole derivatives to understand their structural and electronic properties. nih.govsemanticscholar.org For example, DFT has been used to calculate bond lengths, bond angles, and torsion angles, which are often in good agreement with experimental X-ray diffraction data. nih.gov The analysis of HOMO-LUMO energy gaps helps in assessing the chemical reactivity and charge transfer characteristics within the molecules. semanticscholar.orgresearchgate.net
Despite the widespread application of these methods to the benzoxazole class, specific quantum chemical calculation results for Benzoxazole, 2-(phenylmethoxy)- are not available in the published literature. Consequently, data tables for its electronic properties, optimized geometric parameters, or reactivity descriptors cannot be provided.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (excluding human clinical aspects)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources.
For various benzoxazole derivatives, in silico studies have been performed to predict properties like drug-likeness, based on rules such as Lipinski's rule of five, and potential toxicity. dergipark.org.tr These predictions are based on the molecule's structure and physicochemical properties.
A search of the literature and common chemical databases did not yield specific in silico pharmacokinetic or pharmacodynamic predictions for Benzoxazole, 2-(phenylmethoxy)-. While it is possible to run such predictions using various software tools, no published research has reported these findings. Therefore, a data table of predicted ADME properties for this specific compound cannot be compiled from existing sources.
While the benzoxazole scaffold is a subject of intense research in medicinal chemistry, with numerous computational studies exploring the properties and potential activities of its derivatives, there is a clear gap in the literature concerning Benzoxazole, 2-(phenylmethoxy)-. No specific research detailing its molecular docking, quantum chemical properties, involvement in SAR/QSAR studies, or predicted pharmacokinetic parameters has been published. Future computational work would be necessary to elucidate the specific molecular characteristics and potential biological activities of this particular compound.
Advanced Applications of Benzoxazole, 2 Phenylmethoxy in Chemical and Biological Sciences
Contributions to Medicinal Chemistry and Drug Discovery Platforms
The benzoxazole (B165842) core is a key pharmacophore found in numerous compounds with a wide array of biological activities. nih.gov While specific research on Benzoxazole, 2-(phenylmethoxy)- is limited, the extensive investigation into structurally similar 2-substituted benzoxazoles provides a strong indication of its potential contributions to medicinal chemistry. These derivatives have been extensively studied for their therapeutic potential against various diseases.
Benzoxazole derivatives are recognized for their broad-spectrum antimicrobial activity. ijpbs.com They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. mdpi.comnih.gov For instance, certain 2-substituted benzoxazoles have demonstrated potent activity against resistant strains, a critical area of research in the face of growing antimicrobial resistance. mdpi.com The mechanism of action for their antibacterial effects can involve the disruption of essential microbial processes, such as cell wall synthesis or DNA replication. mdpi.com
In the realm of oncology, benzoxazole derivatives have emerged as promising anticancer agents. nih.gov A notable area of investigation is their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting this receptor, these compounds can effectively cut off the blood supply to tumors. Studies on various 2-substituted benzoxazole derivatives have demonstrated their ability to inhibit VEGFR-2 and induce apoptosis in cancer cells. nih.gov
Furthermore, the anti-inflammatory properties of benzoxazole derivatives have been a subject of significant research. nih.gov Some derivatives have been identified as potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. scholarsresearchlibrary.com Selective COX-2 inhibitors are valuable for their ability to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
The following table summarizes the biological activities of various 2-substituted benzoxazole derivatives, illustrating the potential therapeutic applications for compounds like Benzoxazole, 2-(phenylmethoxy)-.
| Derivative Class | Biological Target/Activity | Therapeutic Potential | Reference |
| 2-Arylbenzoxazoles | Antibacterial (Gram-positive and Gram-negative) | Infectious Diseases | mdpi.com |
| 5-Ethylsulphonyl-2-substituted benzoxazoles | Antimicrobial (bacteria and fungi) | Infectious Diseases | nih.gov |
| 2-Substituted benzoxazoles | VEGFR-2 Inhibition, Apoptosis Induction | Cancer | nih.gov |
| 2-Amino-N-(substituted arylidene) benzoxazole-5-carbohydrazides | COX-2 Inhibition | Inflammation | scholarsresearchlibrary.com |
Emerging Roles in Agrochemical Design
The benzoxazole scaffold is not only significant in medicine but also plays an important role in the development of modern agrochemicals. mdpi.com Benzoxazole and its derivatives exhibit a broad spectrum of biological activities that are relevant to crop protection, including fungicidal, antiviral, and herbicidal properties. mdpi.comdntb.gov.uanih.gov The stable nature of the benzoxazole ring allows for various chemical modifications to optimize its efficacy against specific agricultural pests and diseases. mdpi.com
Research into benzoxazole derivatives has led to the discovery of compounds with potent fungicidal activity against a range of plant pathogens. mdpi.com For example, certain derivatives have shown superior efficacy compared to existing commercial fungicides in controlling diseases like Alternaria brassicae and Botrytis cinerea. mdpi.com The structure-activity relationship studies of these compounds help in designing more effective and targeted fungicides.
In addition to their fungicidal properties, benzoxazole derivatives have been investigated for their antiviral and herbicidal activities. These compounds can offer new mechanisms of action, which is crucial for managing the development of resistance to existing agrochemicals. The versatility of the benzoxazole structure makes it a promising platform for the discovery of next-generation crop protection agents.
The table below highlights the agrochemical applications of some benzoxazole derivatives.
| Derivative Class | Agrochemical Activity | Target Pest/Disease | Reference |
| General Benzoxazoles | Fungicidal | Alternaria brassicae, Botrytis cinerea | mdpi.com |
| General Benzoxazoles | Antiviral | Plant viruses | mdpi.com |
| General Benzoxazoles | Herbicidal | Weeds | mdpi.com |
Utilization in Materials Science and Photophysical Applications (e.g., Fluorescent Probes)
Beyond the life sciences, the unique photophysical properties of benzoxazole derivatives have led to their application in materials science. mdpi.com Many benzoxazole-containing compounds exhibit strong fluorescence, making them suitable for use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). mdpi.comontosight.ai
The rigid and planar structure of the benzoxazole system contributes to its favorable electronic and photophysical characteristics. These properties can be fine-tuned through chemical modification, allowing for the design of materials with specific absorption and emission profiles. This tunability is particularly valuable in the development of sensors and imaging agents.
As fluorescent probes, benzoxazole derivatives can be designed to detect specific ions, molecules, or changes in the cellular environment. Their application in bioimaging is an area of active research, with the potential to provide powerful tools for visualizing biological processes in real-time. In the field of organic electronics, benzoxazoles are explored as components of materials for displays and lighting applications due to their high photostability and efficiency.
Concluding Remarks and Future Research Trajectories for Benzoxazole, 2 Phenylmethoxy
Summary of Current Research Advances
Direct research advances specifically for "Benzoxazole, 2-(phenylmethoxy)-" are not documented in the accessible scientific literature. However, the foundational benzoxazole (B165842) ring system is a well-recognized "privileged scaffold" in medicinal chemistry and materials science. wikipedia.org Benzoxazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, nih.govnih.govmdpi.com anticancer, najah.edunajah.edu anti-inflammatory, researchgate.net and antiviral properties. researchgate.net They are integral components of several pharmaceutical agents and are investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) due to their fluorescent properties. ontosight.ai
The synthesis of the benzoxazole core is well-established, typically involving the condensation of 2-aminophenols with various functional groups like carboxylic acids, aldehydes, or esters. nih.govnih.govsioc-journal.cn These synthetic strategies offer a versatile platform for creating a diverse library of 2-substituted benzoxazoles, which allows for the fine-tuning of their chemical and biological properties. nih.gov It is this broader body of research that provides a framework for hypothesizing the potential characteristics and research directions for the specific, yet unstudied, "Benzoxazole, 2-(phenylmethoxy)-".
Identification of Unexplored Research Avenues
Given the absence of specific data, the entire research landscape for "Benzoxazole, 2-(phenylmethoxy)-" remains unexplored. Key avenues for future investigation include:
Systematic Synthesis and Characterization: The primary step would be to develop and optimize a reliable synthetic route for "Benzoxazole, 2-(phenylmethoxy)-". While general methods for 2-substituted benzoxazoles exist, a specific protocol for introducing the phenylmethoxy (benzyloxy) group at the 2-position needs to be established and the compound fully characterized using modern spectroscopic and analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).
Physicochemical Profiling: A thorough investigation of its fundamental chemical and physical properties is required. This includes determining its melting point, solubility in various solvents, stability under different conditions, and electronic properties. These data are crucial for any subsequent application.
Biological Activity Screening: A comprehensive screening of "Benzoxazole, 2-(phenylmethoxy)-" against a wide range of biological targets is a critical unexplored area. Based on the known activities of other benzoxazoles, initial screenings could focus on:
Antimicrobial Activity: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens. nih.govresearchgate.net
Anticancer Activity: Evaluating its cytotoxicity against various human cancer cell lines. najah.edunajah.edu
Enzyme Inhibition: Assessing its potential to inhibit enzymes implicated in disease, such as cyclooxygenases (COX) or topoisomerases. najah.eduresearchgate.net
Pharmacological Evaluation: Should any promising biological activity be identified, further pharmacological studies would be necessary to understand its mechanism of action, potency, and potential as a therapeutic agent.
Materials Science Applications: The photophysical properties (absorption and fluorescence spectra) of "Benzoxazole, 2-(phenylmethoxy)-" should be investigated to determine its suitability for applications in materials science, such as an organic fluorophore. ontosight.ai
Synergistic Approaches in Synthetic Chemistry, Computational Biology, and Bioactivity Profiling
To efficiently explore the potential of "Benzoxazole, 2-(phenylmethoxy)-", a synergistic, multidisciplinary approach is essential.
Synthetic Chemistry: Modern, green synthetic methodologies should be employed for its preparation, focusing on efficiency, sustainability, and the potential for generating analogs by modifying the phenylmethoxy group or the benzoxazole ring. nih.gov This would facilitate the establishment of structure-activity relationships (SAR).
Computational Biology and Chemistry: Before extensive and costly lab work, computational tools can predict the compound's properties.
Molecular Docking: Docking studies can simulate the binding of "Benzoxazole, 2-(phenylmethoxy)-" to the active sites of known biological targets (e.g., bacterial DNA gyrase, viral proteases, or cancer-related kinases), helping to prioritize experimental screening efforts. nih.gov
ADMET Prediction: In silico models can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing an early assessment of its drug-likeness.
Quantum Chemical Calculations: These can be used to predict its electronic structure, reactivity, and spectroscopic properties, guiding its potential use in materials science. mdpi.com
Bioactivity Profiling: High-throughput screening (HTS) can be utilized to rapidly assess the compound's effect on a large number of biological targets. Any "hits" from HTS can then be validated and studied in more detail using targeted assays.
By integrating these approaches, the research community can efficiently bridge the current knowledge gap surrounding "Benzoxazole, 2-(phenylmethoxy)-". This will allow for a systematic and resource-effective evaluation of its potential, moving it from an uncharacterized molecule to a compound with defined properties and potential applications in medicine or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
